![molecular formula C25H29N3O4 B2532961 N'-(2-methoxy-2-phenylbutyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide CAS No. 1797560-60-1](/img/structure/B2532961.png)
N'-(2-methoxy-2-phenylbutyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-methoxy-2-phenylbutyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a useful research compound. Its molecular formula is C25H29N3O4 and its molecular weight is 435.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Properties of Related Compounds
Compounds with complex structures, including azatricyclo structures and ethanediamide functionalities, are often subjects of synthesis and property investigation in chemical research. For example, the synthesis and properties of N-alkyl-N′-aryl-3,4:9,10-perylenebis(dicarboximide) derivatives have been studied for their applications as pigments and for their thermal stability (Nagao & Misono, 1984)[https://consensus.app/papers/synthesis-properties-nagao/f4164ce3531c50229b0fb66688e9b81c/?utm_source=chatgpt]. These investigations contribute to the development of new materials with specific optical and thermal properties.
Anticancer Drug Design
The design and synthesis of novel compounds for anticancer applications are crucial research areas. Compounds similar to the one mentioned, with complex cyclic structures and specific functionalities, are explored for their therapeutic potential. For instance, analogues of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide (TEPA) have been designed with therapeutic indexes significantly higher than their predecessors, highlighting the importance of structural modifications in enhancing drug efficacy (Sosnovsky, Rao, & Li, 1986)[https://consensus.app/papers/search-anticancer-drugs-design-sosnovsky/c16c9e311c07588eb85805d2cf1490af/?utm_source=chatgpt].
Antifungal Activities
The synthesis of compounds with specific structural features, such as imidazole and triazole derivatives, has been reported for their antifungal activities against Candida species. This research area emphasizes the role of chemical synthesis in addressing healthcare challenges by developing new antifungal agents (Massa et al., 1992)[https://consensus.app/papers/agents-synthesis-activities-estrogenlike-triazole-massa/f8d6b47e9e2759bba21e227cfbd6cca7/?utm_source=chatgpt].
Synthesis of Bioisosteric Analogues
Research into the synthesis of bioisosteric analogues, aiming to mimic the biological effects of known compounds with modifications to improve properties such as safety and efficacy, is another application area. The synthesis of hydroxy-4-methoxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one as a precursor for colchicine analogues is an example of efforts to create more effective therapeutic agents (Shishov et al., 2014)[https://consensus.app/papers/synthesis-shishov/eeb4a444301d5653ba418b456e588d42/?utm_source=chatgpt].
Convergent Synthesis Approaches
Convergent synthesis approaches, where complex molecules are constructed from simpler precursors, demonstrate the chemical versatility and creativity in accessing compounds with potential biological activities. The synthesis of huperzine A analogues showcases how targeted chemical synthesis can lead to the discovery of new inhibitors of acetylcholinesterase, a key enzyme in Alzheimer's disease (Kelly et al., 2000)[https://consensus.app/papers/convergent-approach-huperzine-analogues-kelly/86030c4018a651c691c91a5df90e672f/?utm_source=chatgpt].
Propiedades
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-3-25(32-2,19-9-5-4-6-10-19)16-26-23(30)24(31)27-20-14-17-8-7-13-28-21(29)12-11-18(15-20)22(17)28/h4-6,9-10,14-15H,3,7-8,11-13,16H2,1-2H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCUBIXGRQFTLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2)(C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,4-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2532879.png)
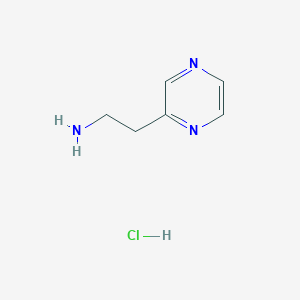
![7-Hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-phenyl-2-(trifluoromethyl)chromen-4-one](/img/structure/B2532881.png)
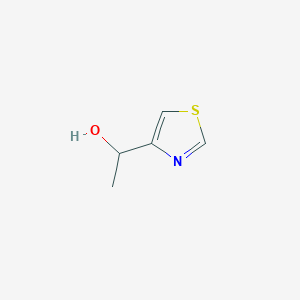
![2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate](/img/structure/B2532883.png)
![1-(Prop-2-yn-1-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]piperazine](/img/structure/B2532885.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2532887.png)
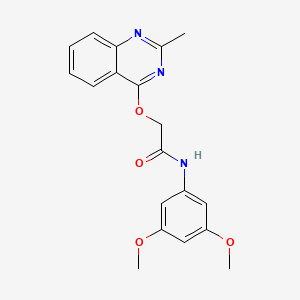
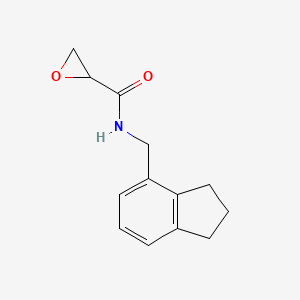
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2532894.png)
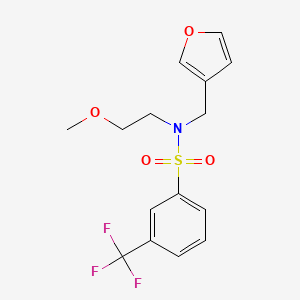
![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2532900.png)
